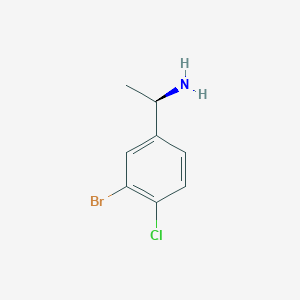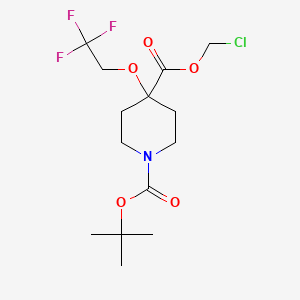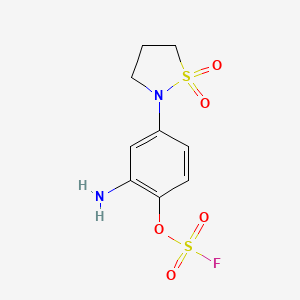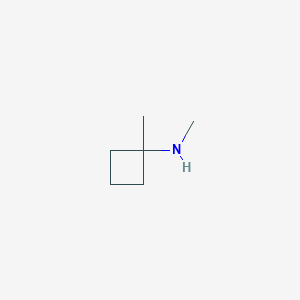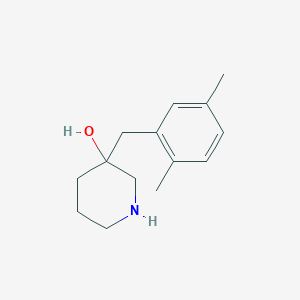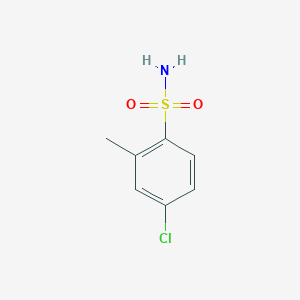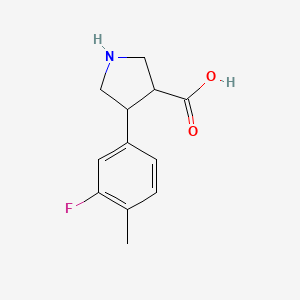
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and research. It is characterized by its molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound is particularly noted for its role in inhibiting the reuptake of monoamines, such as dopamine and norepinephrine, which are crucial neurotransmitters in the regulation of mood and behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with benzophenone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the inhibition of monoamine reuptake. By blocking the reuptake of neurotransmitters like dopamine and norepinephrine, it increases their availability in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of certain antidepressants and is crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: This compound shares a similar piperazine structure but differs in its functional groups and overall molecular structure.
Piperazine-2-one: Another related compound with a piperazine core, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific structure, which allows it to effectively inhibit monoamine reuptake. This property distinguishes it from other similar compounds and makes it valuable in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C18H21ClN2O |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H |
InChI-Schlüssel |
KTCOGZLGNUHDNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



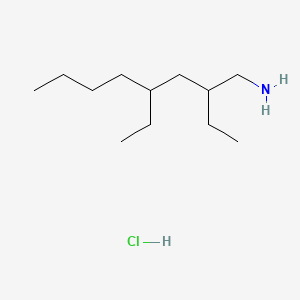
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

